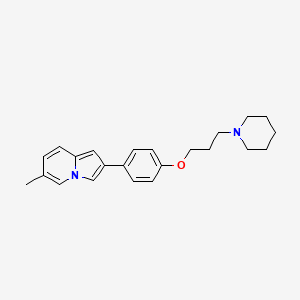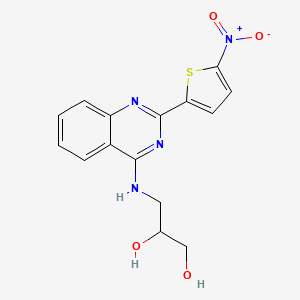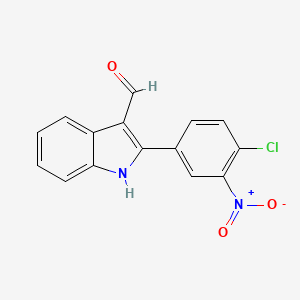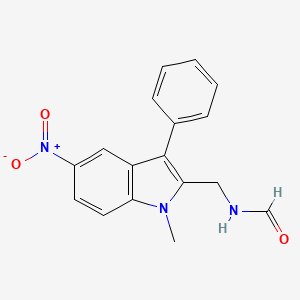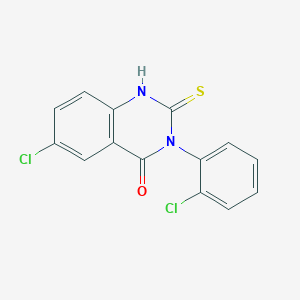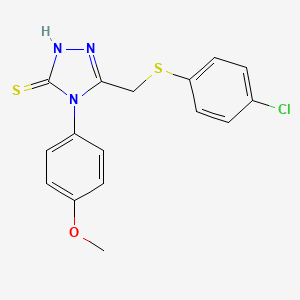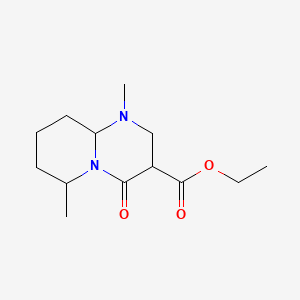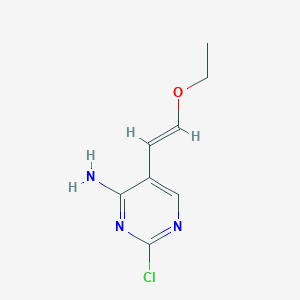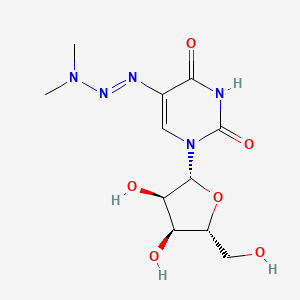
2-(4-Methylcycloheptyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcycloheptyl)ethanol is an organic compound with the chemical formula C10H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a cycloheptyl ring substituted with a methyl group and an ethanol side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcycloheptyl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-methylcycloheptanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis. This reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran (THF).
Reduction of Ketones: Another method involves the reduction of 4-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylcycloheptyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: 4-Methylcycloheptanone or 4-Methylcycloheptanal.
Reduction: 4-Methylcycloheptane.
Substitution: 2-(4-Methylcycloheptyl)chloride or 2-(4-Methylcycloheptyl)bromide.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylcycloheptyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methylcycloheptyl)ethanol involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the hydrophobic cycloheptyl ring can insert into lipid bilayers, altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptanol: Similar structure but lacks the methyl substitution.
2-Cycloheptylethanol: Similar structure but lacks the methyl substitution on the cycloheptyl ring.
4-Methylcyclohexanol: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness
2-(4-Methylcycloheptyl)ethanol is unique due to the presence of both a methyl-substituted cycloheptyl ring and an ethanol side chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
5452-80-2 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-(4-methylcycloheptyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-9-3-2-4-10(6-5-9)7-8-11/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
RTDQNBGTIROCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(CC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


